4-Difluoromethoxy-3-fluorothiophenol
Overview
Description
4-Difluoromethoxy-3-fluorothiophenol is a chemical compound with the molecular formula C7H5F3OS and a molecular weight of 194.18 g/mol. This compound has gained attention in various fields of research and industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Difluoromethoxy-3-fluorothiophenol involves several synthetic routes. One common method is the nucleophilic substitution reaction. In this process, a compound such as 2-chloro-4-fluorothiophenol reacts with difluoromethyl ether in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures ranging from 60°C to 120°C .
Industrial Production Methods
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of catalysts such as tetrabutylammonium bromide can enhance the reaction efficiency. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethoxy-3-fluorothiophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atoms or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
4-Difluoromethoxy-3-fluorothiophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-3-fluorothiophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include the modulation of enzyme activity and the alteration of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Difluoromethoxy-4-fluorothiophenol
- 4-Difluoromethoxy-3-hydroxythiophenol
- 4-Difluoromethoxy-3-chlorothiophenol
Uniqueness
4-Difluoromethoxy-3-fluorothiophenol is unique due to its specific arrangement of fluorine and methoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-5-3-4(12)1-2-6(5)11-7(9)10/h1-3,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICXCLQTVVCHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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